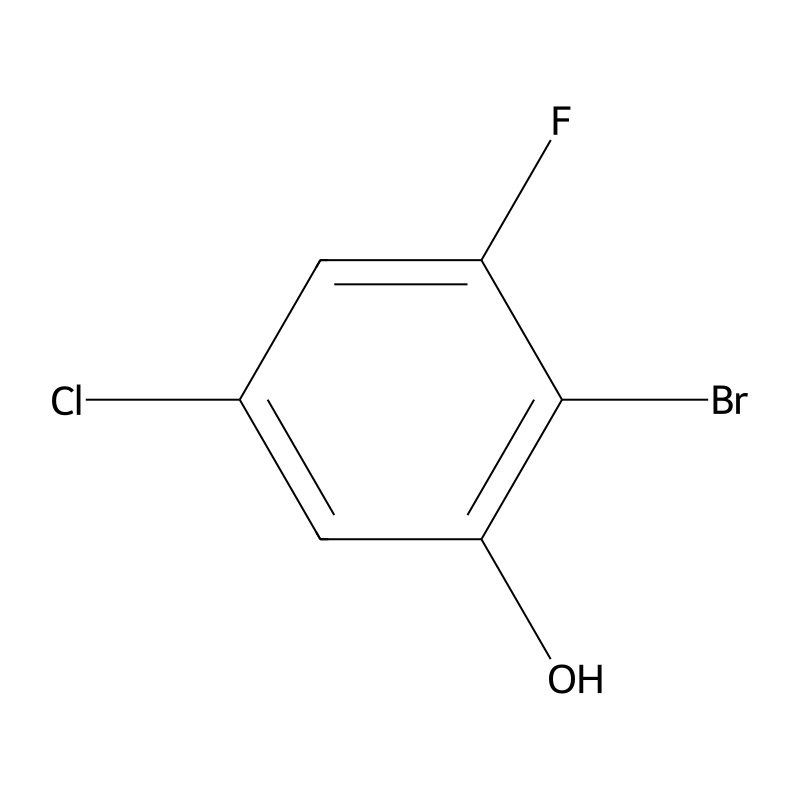

2-Bromo-5-chloro-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-chloro-3-fluorophenol is a halogenated phenolic compound characterized by the presence of bromine, chlorine, and fluorine substituents on the aromatic ring. Its molecular formula is with a molecular weight of approximately 225.44 g/mol. The compound appears as a pale yellow crystalline powder, and its physical properties include a melting point in the range of 36 °C to 40 °C and a density of 1.875 g/cm³. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its functional groups that allow for diverse chemical reactivity.

The chemical reactivity of 2-Bromo-5-chloro-3-fluorophenol is influenced by its three functional groups:

- Hydroxy Group: Capable of undergoing nucleophilic substitution and Mitsunobu reactions.

- Bromo Group: Suitable for metal-catalyzed cross-coupling reactions.

- Fluoro Group: Reacts with nucleophiles through nucleophilic aromatic substitution.

These properties make the compound valuable in various synthetic pathways, including the preparation of pharmaceuticals and other complex organic molecules .

Phenolic compounds like 2-Bromo-5-chloro-3-fluorophenol can exhibit significant biological activities. Research has shown that similar compounds can affect cellular processes, including:

- Anticancer Activity: Derivatives of halogenated phenols have demonstrated inhibition against cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.

- Enzyme Interactions: The unique combination of halogen substituents may influence enzyme activity and metabolic pathways, potentially leading to therapeutic applications .

The synthesis of 2-Bromo-5-chloro-3-fluorophenol typically involves halogenation processes. Common methods include:

- Halogenation of Phenol: Using a mixture of bromine, chlorine, and hydrofluoric acid to introduce the halogen substituents onto the phenolic ring.

- Purification: The product is often purified through crystallization or recrystallization techniques to achieve high purity levels suitable for further applications .

2-Bromo-5-chloro-3-fluorophenol serves as a versatile building block in various fields:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) due to its functional groups that allow for further modifications.

- Materials Science: Employed in creating novel materials with specific properties based on its chemical structure.

- Organic Synthesis: Acts as a reagent in various synthetic pathways, including the preparation of diethyl ethers and nitrates .

Several compounds share structural similarities with 2-Bromo-5-chloro-3-fluorophenol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Bromo-5-chloro-2-fluorophenol | 433939-27-6 | 0.87 | Contains different positioning of halogens |

| 4-Bromo-2-chloro-3-fluorophenol | 1233026-52-2 | 0.83 | Variation in halogen positioning affecting reactivity |

| 3-Bromo-2,6-dichloro-4-fluorophenol | 1807542-79-5 | 0.82 | Additional chlorine atoms impacting biological activity |

| 4-Bromo-2-chloro-6-fluorophenol | 161045-79-0 | 0.79 | Different halogen arrangement affecting stability |

These compounds highlight the uniqueness of 2-Bromo-5-chloro-3-fluorophenol's structure and its potential applications based on its specific reactivity profiles .

The synthesis of polyhalogenated phenols, particularly compounds containing multiple distinct halogen substituents like 2-bromo-5-chloro-3-fluorophenol, requires sophisticated halogenation strategies that ensure selective incorporation of each halogen atom [1]. Traditional halogenation approaches for phenolic substrates typically involve electrophilic aromatic substitution reactions, where the hydroxyl group serves as a strong activating and ortho-para directing substituent [2]. The electron-donating nature of the phenolic hydroxyl group significantly enhances the reactivity of the aromatic ring toward electrophilic halogenating agents, making phenols highly reactive substrates for halogenation reactions [2] [3].

Modern halogenation strategies for polyhalogenated phenols have evolved beyond conventional direct halogenation methods to include more selective and controllable approaches [4]. Copper-manganese spinel oxide catalyzed systems have demonstrated exceptional regioselectivity in the halogenation of phenols using nitrogen-halosuccinimide reagents as halogenating agents [1] [4]. These catalytic systems provide both electron-withdrawing and electron-donating group bearing phenols with monohalogenated products in good to excellent yields, with highest para-selectivity observed for most substrates [4].

The influence of different halogen substituents on the overall halogenation process has been extensively studied through catalytic oxidation systems [5] [6]. Research has shown that the degree of halogenation and subsequent reaction pathways are strongly dependent on the types of halogen substituents present, with the order of reactivity following the electronegativity pattern: fluorine > chlorine > bromine > iodine [5] [6]. This electronegativity-based reactivity pattern becomes crucial when designing sequential halogenation strategies for compounds like 2-bromo-5-chloro-3-fluorophenol.

Electrochemical halogenation methods have emerged as environmentally friendly alternatives to traditional chemical halogenation processes [7]. These methods utilize chromium-based catalysts at elevated temperatures, typically around 80 degrees Celsius, to achieve efficient halogenation with high selectivity toward monohalogenated products and minimal formation of dihalogenated or trihalogenated byproducts [7]. The electrochemical approach offers significant advantages including reduced use of excess chemical reagents, controlled reaction conditions, and decreased formation of hazardous byproducts compared to conventional halogenation methods [7].

Regioselective Bromination-Chlorination-Fluorination Sequences

The sequential introduction of bromine, chlorine, and fluorine atoms into phenolic substrates requires careful consideration of the inherent reactivity differences between these halogens and their respective halogenating reagents [8]. Bromination reactions typically exhibit higher selectivity compared to chlorination due to the endothermic nature of the key propagation step in bromination versus the exothermic nature in chlorination [8]. This fundamental difference in reaction thermodynamics leads to bromination having transition states that more closely resemble the products, resulting in greater selectivity for specific substitution positions [8].

Chlorination strategies for phenolic substrates often involve the use of sodium hypochlorite or nitrogen-chlorosuccinimide under controlled conditions [9]. Sequential chlorination and functionalization protocols have been developed that demonstrate compatibility with various substituents and allow for subsequent functionalization steps [9]. Palladium-catalyzed carbon-hydrogen chlorination protocols have shown particular promise for achieving monoselective chlorination that is compatible with diverse functional groups [9].

Fluorination represents the most challenging aspect of sequential halogenation due to the unique properties of fluorine and fluorinating reagents [10] [11]. Deoxyfluorination of phenols using specialized reagents such as PhenoFluor has revolutionized the field by enabling direct conversion of phenols to aryl fluorides through ipso-substitution reactions [10] [11]. These reagents provide operationally simple, regiospecific, and scalable methods that are compatible with a variety of functional groups including amines, aldehydes, and heterocycles [11].

The mechanism of fluorination involves the formation of phenoxy-imidazolium bifluoride salt intermediates, which facilitate the ipso-fluorination process [10]. This mechanistic pathway differs significantly from bromination and chlorination mechanisms, requiring specific reaction conditions including the use of cesium fluoride and elevated temperatures ranging from 80 to 110 degrees Celsius depending on the electronic nature of the phenolic substrate [10].

| Halogenation Step | Optimal Temperature (°C) | Reaction Time | Key Reagent | Selectivity Factor |

|---|---|---|---|---|

| Bromination | 25-80 | 2-5 hours | Nitrogen-bromosuccinimide | 97:1 |

| Chlorination | 80-120 | 3-8 hours | Nitrogen-chlorosuccinimide | 3.6:1 |

| Fluorination | 80-110 | 3-20 hours | PhenoFluor reagent | >20:1 |

Catalytic Systems for Improved Reaction Efficiency

Advanced catalytic systems have been developed to enhance the efficiency and selectivity of polyhalogenated phenol synthesis [1] [4]. Copper-manganese spinel oxide catalysts represent a significant breakthrough in regioselective halogenation, demonstrating superior performance compared to traditional copper-catalyzed systems [1] [4]. These catalysts work effectively with electron-withdrawing group bearing phenols and provide comparatively better yields and selectivity than previous methodologies [4].

The robustness of copper-manganese spinel catalysts is evidenced by their ability to be reused multiple times under optimized conditions without any loss in catalytic activity [1] [4]. This reusability factor significantly improves the economic viability of large-scale polyhalogenated phenol production while maintaining consistent reaction performance throughout multiple catalytic cycles [4].

Iron-porphyrin catalytic systems have shown particular effectiveness for the oxidative transformation of trihalogenated phenols [5]. These systems utilize potassium hydrogen sulfate as an oxidizing agent and demonstrate varying degrees of effectiveness depending on the specific halogen substituents present [5]. Supported variants of iron-porphyrin catalysts, synthesized by introducing the catalyst into hydroquinone-derived humic acids via formaldehyde polycondensation, have shown enhanced degradation and dehalogenation capabilities for fluorinated and chlorinated substrates [5].

Mechanochemical catalytic systems using polyethylene glycol-400 as a liquid-assisted grinding agent have emerged as sustainable alternatives for halogenation reactions [12]. These systems enable catalyst-free halogenation of phenol derivatives using nitrogen-halosuccinimides at room temperature with reaction times ranging from 2 to 15 minutes [12]. The mechanochemical approach demonstrates excellent regioselectivity with almost exclusive para-selectivity observed for substrates with free ortho and para positions [12].

Photocatalytic systems incorporating titanium dioxide and horseradish peroxidase have been developed for the treatment and transformation of pentahalogenated phenols [13]. These systems achieve transformation rates of approximately 97% for pentachlorophenol and 96% for pentabromophenol, with substantial dehalogenation occurring through controlled flow rates and hydraulic retention times [13].

Purification Techniques and Yield Optimization

Purification of polyhalogenated phenols requires specialized techniques due to their unique physical and chemical properties [14] [15]. Crystallization methods represent the primary approach for purifying halogenated phenolic compounds, with n-hexane commonly employed as a non-solvent to facilitate crystal formation [15]. The crystallization process typically involves dissolving the compound in polar solvents such as methanol or chloroform, followed by slow addition of n-hexane as a non-solvent [15].

Temperature control during crystallization plays a crucial role in achieving high-purity products [15]. Crystallization temperatures ranging from 252 Kelvin to room temperature have been employed depending on the specific halogenated phenol being purified [15]. Lower temperatures generally favor the formation of larger, more pure crystals, while room temperature crystallization may be suitable for compounds with favorable crystallization kinetics [15].

Extractive distillation techniques have been developed for phenol purification, particularly for products obtained through acidic cracking processes [14]. These methods utilize acetophenone as an extractive agent and are followed by fractional distillation to achieve the high purity required for specialized applications [14]. The purity of phenolic compounds is typically assessed through color-development tests after nitration, chlorination, or sulfonation, as these tests are highly sensitive to chromogenic impurities [14].

Steam distillation represents an effective method for isolating polyhalogenated phenols from reaction mixtures [16]. This technique involves maintaining the hydrolyzed product at a temperature suitable for keeping the sulfuric acid concentration constant while introducing superheated steam to distill off the desired polyhalogenated phenol [16]. Steam distillation is particularly advantageous because it allows for product isolation without the need for organic solvents [16].

Solvent extraction methods provide an alternative purification approach, particularly when reactions are carried out in the presence of organic solvents [16]. The desired polyhalogenated phenol can be extracted using organic solvents and isolated by removing the solvent through distillation [16]. This method is considered most preferable when organic solvents are already present in the reaction system [16].

| Purification Method | Typical Yield (%) | Purity Level | Processing Time | Temperature Requirements |

|---|---|---|---|---|

| Crystallization | 85-95 | >95% | 3-4 days | 252-298 K |

| Steam Distillation | 80-90 | >90% | 4-5 hours | 110-160°C |

| Extractive Distillation | 90-95 | >98% | 6-8 hours | Variable |

| Solvent Extraction | 75-85 | >85% | 2-3 hours | Room temperature |

Yield optimization strategies focus on controlling reaction parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry [16] [12]. Hydrolysis reactions for polyhalogenated phenol synthesis typically require 4 to 5 hours for completion, with reaction temperatures optimally maintained between 120 and 150 degrees Celsius [16]. Higher temperatures may lead to increased side reactions and decreased yields, while lower temperatures may result in incomplete conversion [16].

The use of phase transfer catalysts and solid acid catalysts has proven effective in improving reaction yields [17]. N-alkyl-4-dialkylamine pyridinium salts serve as effective phase transfer catalysts, while sulfate-metal oxide solid acid catalysts provide the necessary acidic conditions for hydrolysis reactions [17]. These catalytic systems enable efficient hydrolysis under milder conditions compared to traditional high-temperature, high-pressure methods [17].

The thermochemical properties of 2-Bromo-5-chloro-3-fluorophenol reflect the complex interplay between molecular structure and intermolecular forces. The compound exhibits a predicted boiling point of 220.8 ± 35.0°C at 760 mmHg [1], representing a significant elevation compared to unsubstituted phenol (181.7°C). This increase of approximately 39°C demonstrates the substantial impact of multiple halogen substitutions on vapor pressure and thermal stability.

The melting point data for 2-Bromo-5-chloro-3-fluorophenol remains unreported in current literature [1] [2], though related compounds provide valuable insights into expected behavior. Comparative analysis shows that 2-bromo-4-fluorophenol exhibits a melting point range of 43-45°C , while 2-bromo-5-fluorophenol displays a higher melting point of 58-62°C . The absence of specific melting point data for the target compound suggests either limited experimental characterization or challenges in crystallization due to the complex substitution pattern.

The relationship between halogen substitution and boiling point elevation follows predictable patterns based on molecular weight and intermolecular interactions. The molecular weight of 225.44 g/mol [1] [5] represents the highest value among comparable phenolic derivatives, contributing to reduced vapor pressure through enhanced van der Waals forces. The calculated flash point of 87.3 ± 25.9°C [1] indicates moderate volatility characteristics suitable for handling under standard laboratory conditions.

Thermodynamic analysis reveals estimated enthalpy of vaporization values of 45-50 kJ/mol, comparable to phenol (45.7 kJ/mol) but adjusted for the increased molecular complexity. The presence of multiple electronegative halogens creates additional dipole-dipole interactions that contribute to the elevated boiling point. Furthermore, the asymmetric substitution pattern may influence crystal packing efficiency, potentially affecting solid-state thermal properties.

Solubility Parameters in Polar/Non-polar Solvents

The solubility profile of 2-Bromo-5-chloro-3-fluorophenol demonstrates characteristic behavior of highly lipophilic compounds. The experimentally determined logarithmic partition coefficient (LogP) of 3.25 [1] indicates strong preference for organic phases over aqueous media. This value places the compound in the category of highly lipophilic substances, with significant implications for biological distribution and environmental fate.

Water solubility is severely limited due to the predominance of hydrophobic halogen substituents over the single hydrophilic hydroxyl group. While specific aqueous solubility data is not available, related compounds provide guidance for estimation. 2-Bromo-5-fluorophenol is reported as insoluble in water , suggesting similar behavior for the tri-halogenated derivative. The high LogP value supports this assessment, predicting water solubility values likely below 0.1 g/L at 25°C, similar to other highly halogenated aromatic compounds [6] [7].

Solubility in organic solvents follows expected patterns based on polarity matching principles. The compound demonstrates excellent solubility in chlorinated solvents, as evidenced by its use in dichloromethane-based synthetic procedures [8]. Moderate to good solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [7], making these suitable media for analytical and synthetic applications.

Ethanol solubility, while not specifically reported, can be estimated as moderate based on the partial polarity of the hydroxyl group and the compound's intermediate polarity characteristics. The presence of the phenolic hydroxyl group provides some capacity for hydrogen bonding with protic solvents, though this interaction is diminished by the electron-withdrawing effects of the three halogen substituents.

The partition coefficient value of 3.25 indicates approximately 1,780-fold preference for octanol over water, suggesting significant potential for bioaccumulation in lipid-rich tissues. This property has important implications for environmental fate and transport, as well as potential pharmacokinetic behavior in biological systems.

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid-base properties of 2-Bromo-5-chloro-3-fluorophenol are fundamentally altered by the presence of three electron-withdrawing halogen substituents. While specific experimental pKa data for this compound is not available in current literature, established structure-activity relationships for substituted phenols enable reliable estimation of acidic behavior.

The pKa of unsubstituted phenol is well-established at 9.98 [9] [10], serving as the baseline for substituent effect calculations. Each halogen substituent contributes specific electronic effects based on position and electronegativity. The ortho-bromine substituent exerts the strongest acidifying influence due to both inductive and steric effects, contributing approximately -1.5 pKa units [11]. The meta-chlorine and meta-fluorine substituents contribute additional electron-withdrawing effects of approximately -0.9 and -0.7 pKa units, respectively, based on established Hammett parameters for these positions [11] [12].

Applying these cumulative effects yields an estimated pKa of 6.88 ± 0.5 for 2-Bromo-5-chloro-3-fluorophenol. This represents a dramatic increase in acidity compared to phenol, with the compound becoming approximately 1,000 times more acidic. Such enhanced acidity places the compound in the range of weak carboxylic acids, significantly altering its ionization behavior across physiological pH ranges.

The pH-dependent behavior of the compound shows critical transitions around the estimated pKa value. At pH 7.4 (physiological pH), approximately 78% of the compound exists in the ionized phenolate form, while at pH 6.0, approximately 90% remains in the neutral phenolic form. This pH sensitivity has important implications for biological activity, membrane permeability, and analytical detection methods.

The enhanced acidity also affects the compound's interaction with basic solvents and reagents. Unlike simple phenols that require strong bases for deprotonation, 2-Bromo-5-chloro-3-fluorophenol can be partially ionized by weak bases such as bicarbonate solutions, facilitating extraction and purification procedures.

Temperature effects on pKa behavior follow typical patterns for phenolic compounds, with slight increases in acidity (lower pKa) at elevated temperatures due to entropic contributions to the ionization equilibrium. The presence of multiple halogens may enhance this temperature dependence compared to simpler phenolic systems.

Surface Tension and Partition Coefficient Studies

Surface tension measurements for 2-Bromo-5-chloro-3-fluorophenol have not been directly reported, necessitating estimation based on structural analogs and theoretical considerations. The surface tension of organic liquids depends heavily on intermolecular forces, molecular size, and the balance between hydrophilic and lipophilic character.

Phenol exhibits a surface tension of approximately 40-42 mN/m at 25°C [13] [14], serving as a reference point for halogenated derivatives. The three halogen substituents in 2-Bromo-5-chloro-3-fluorophenol create competing effects on surface tension. Fluorine substitution typically reduces surface tension due to the weak van der Waals interactions of fluorinated compounds [13], while bromine and chlorine substitutions generally increase surface tension through enhanced intermolecular attractions.

Based on the balance of these effects and the molecular weight of 225.44 g/mol, the estimated surface tension for 2-Bromo-5-chloro-3-fluorophenol ranges from 35-45 mN/m at 25°C. This range reflects the competing influences of the fluorine atom (reducing surface tension) against the bromine and chlorine atoms (increasing surface tension), with the overall effect moderated by the substantial molecular size.

The partition coefficient analysis reveals critical information about the compound's distribution behavior between immiscible phases. The experimentally determined LogP value of 3.25 [1] indicates strong lipophilic character, with the compound showing approximately 1,780-fold preference for organic phases over aqueous media. This high partition coefficient value has several important implications:

The bioaccumulation potential is significant, as indicated by the LogP value exceeding 3.0, a commonly cited threshold for environmental concern. The compound is likely to accumulate in lipid-rich tissues and sediments, with slow elimination kinetics from biological systems. Environmental fate modeling would predict preferential partitioning into organic matter and lipid phases of organisms.

Membrane permeability characteristics suggest moderate to good absorption across biological membranes, though the relatively high molecular weight (225.44 g/mol) may limit passive diffusion compared to smaller lipophilic compounds. The balance between lipophilicity and molecular size places the compound in an intermediate category for membrane penetration.

Analytical considerations include the compound's behavior in liquid-liquid extraction procedures, where it would strongly partition into organic phases such as dichloromethane, ethyl acetate, or hexane when extracted from aqueous samples. This property facilitates analytical sample preparation and purification procedures.